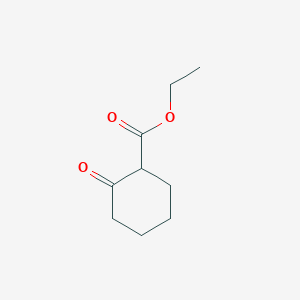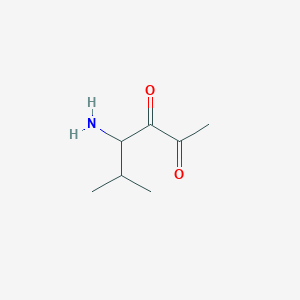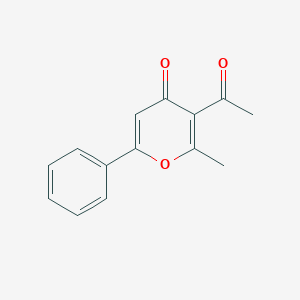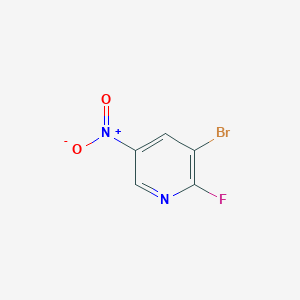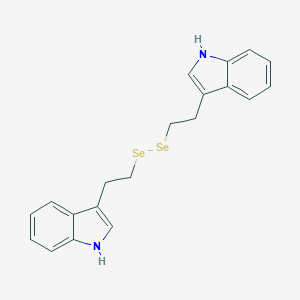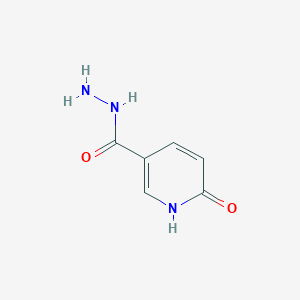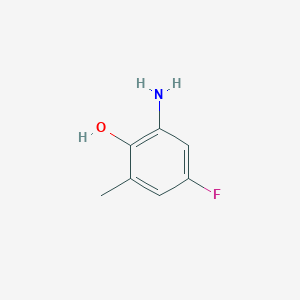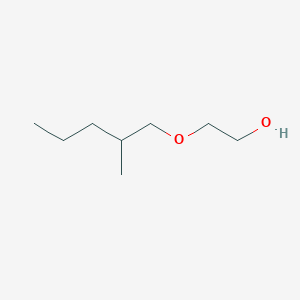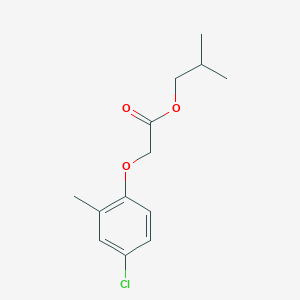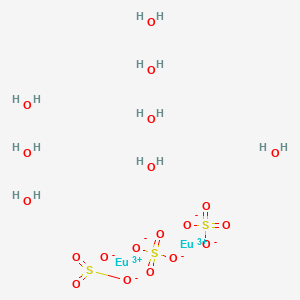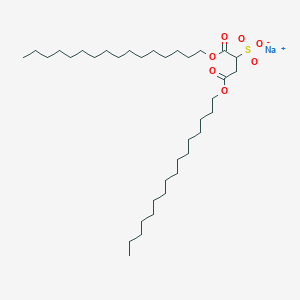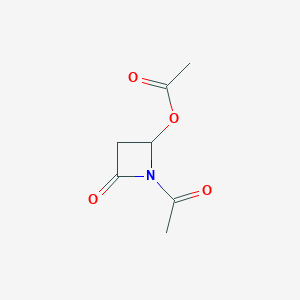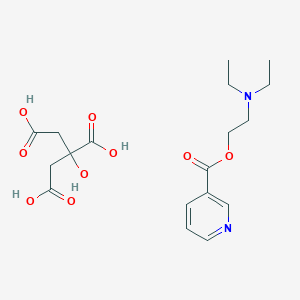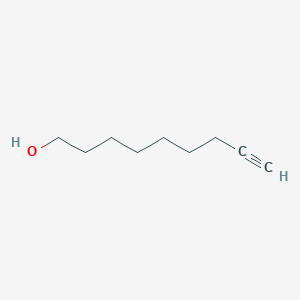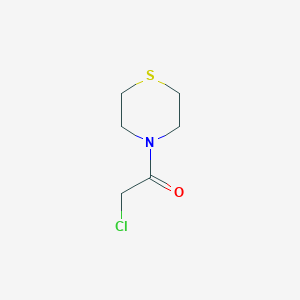
4-(2-Chloroacetyl) thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloroacetyl) thiomorpholine is a chemical compound that has been widely studied for its potential use in scientific research. It is a thiomorpholine derivative that has been synthesized using various methods, and has been found to have a number of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-(2-Chloroacetyl) thiomorpholine is not yet fully understood. However, it is believed to work by modifying the structure of proteins and other biomolecules, which can alter their function and activity. This modification can occur through the formation of covalent bonds between the thiomorpholine moiety and the target molecule.
Effets Biochimiques Et Physiologiques
4-(2-Chloroacetyl) thiomorpholine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. It has also been found to have anti-inflammatory properties, and has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-Chloroacetyl) thiomorpholine in lab experiments is its high purity and stability. This makes it a reliable reagent for the modification of proteins and other biomolecules. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on 4-(2-Chloroacetyl) thiomorpholine. One area of focus could be on its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease. Another area of focus could be on its use as a tool for studying protein-protein interactions and other biomolecular interactions. Additionally, research could be conducted to explore the potential of 4-(2-Chloroacetyl) thiomorpholine as a diagnostic tool for the detection of certain diseases.
Applications De Recherche Scientifique
4-(2-Chloroacetyl) thiomorpholine has been widely studied for its potential use in scientific research. It has been found to have a number of applications in the fields of neuroscience, pharmacology, and biochemistry. Specifically, it has been used as a reagent for the modification of proteins, peptides, and other biomolecules. It has also been used as a tool for studying the interactions between proteins and other biomolecules.
Propriétés
Numéro CAS |
137860-92-5 |
|---|---|
Nom du produit |
4-(2-Chloroacetyl) thiomorpholine |
Formule moléculaire |
C6H10ClNOS |
Poids moléculaire |
179.67 g/mol |
Nom IUPAC |
2-chloro-1-thiomorpholin-4-ylethanone |
InChI |
InChI=1S/C6H10ClNOS/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2 |
Clé InChI |
HODFITYCRNUPMT-UHFFFAOYSA-N |
SMILES |
C1CSCCN1C(=O)CCl |
SMILES canonique |
C1CSCCN1C(=O)CCl |
Synonymes |
Thiomorpholine, 4-(chloroacetyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

